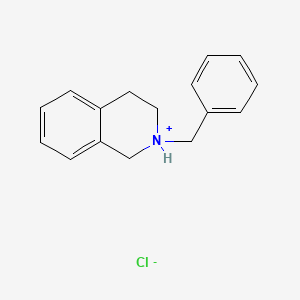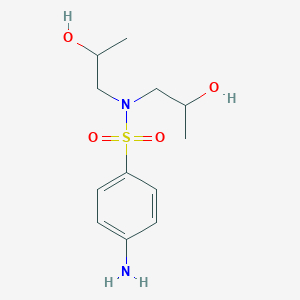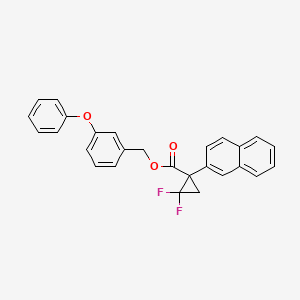
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropane ring, a naphthalene moiety, and a phenoxyphenyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, introduction of the difluoro group, and the attachment of the naphthalene and phenoxyphenyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane rings and carboxylic acid groups.
Difluoro compounds: Molecules containing difluoro groups that exhibit similar chemical properties.
Naphthalene derivatives: Compounds with naphthalene moieties that share structural similarities.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester stands out due to its combination of structural features, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
101492-34-6 |
|---|---|
Formule moléculaire |
C27H20F2O3 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
(3-phenoxyphenyl)methyl 2,2-difluoro-1-naphthalen-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C27H20F2O3/c28-27(29)18-26(27,22-14-13-20-8-4-5-9-21(20)16-22)25(30)31-17-19-7-6-12-24(15-19)32-23-10-2-1-3-11-23/h1-16H,17-18H2 |
Clé InChI |
VMRGNBIOBTWFIO-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)(C2=CC3=CC=CC=C3C=C2)C(=O)OCC4=CC(=CC=C4)OC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



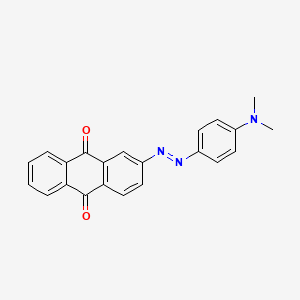

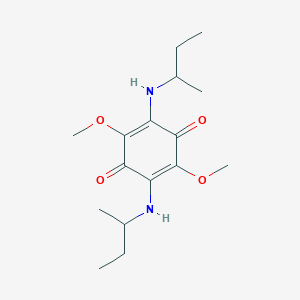
![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)
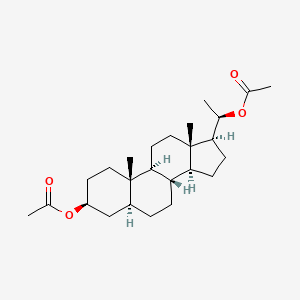
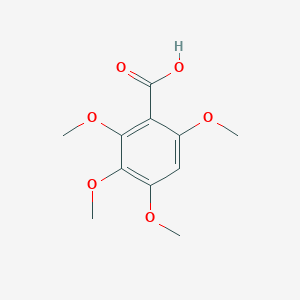
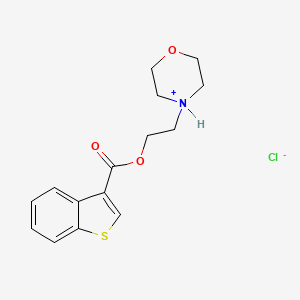
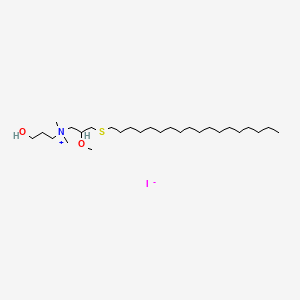
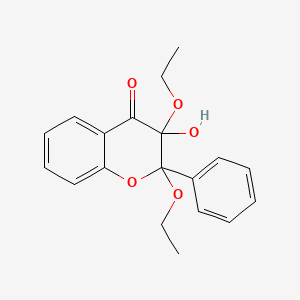
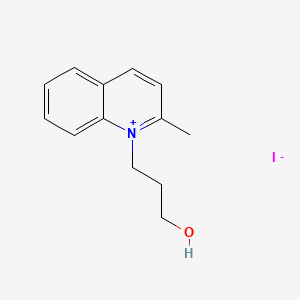
![3-[Iodo(diphenyl)stannyl]propanenitrile](/img/structure/B12805667.png)
